Halogen-Dependent Enhancement of Sigma-2 Receptor Binding Affinity: Iodinated vs. Unsubstituted Benzofuran-2-Carboxamide Fragments
Structure-activity relationship studies on benzofuran-2-carboxamide-based sigma-2 receptor ligands demonstrate that halogen substitution, including iodine, yields compounds with greater binding affinity than their unsubstituted analogues [1]. The optimum benzamide compounds in the series contained a 5-bromo or 5-iodobenzofuran-2-carboxylic acid fragment, with the highest affinity iodinated ligand achieving a sigma-2 receptor IC50 of 12.2 nM [1]. While this specific data pertains to the iodobenzofuran carboxylic acid fragment rather than the target compound's precise scaffold, it establishes that iodine incorporation within the benzofuran-2-carboxamide chemotype is a determinant of enhanced receptor engagement.
| Evidence Dimension | Sigma-2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | No direct sigma-2 IC50 data available for the specific target compound; class-level expectation of enhanced affinity based on iodine presence. |
| Comparator Or Baseline | Non-halogenated benzofuran-2-carboxamide analogues (weaker affinity); optimal iodobenzofuran fragment ligand IC50 = 12.2 nM [1]. |
| Quantified Difference | Halogen substitution systematically improves affinity vs. unsubstituted analogues (qualitative class trend); quantitative magnitude varies by scaffold. |
| Conditions | In vitro sigma-1 and sigma-2 receptor competitive binding assays; benzamide-based ligand series. |
Why This Matters
For researchers developing sigma-2 receptor-targeted imaging agents or therapeutics, the iodinated benzofuran-2-carboxamide chemotype provides a validated affinity-enhancement strategy that non-halogenated analogs cannot replicate.
- [1] Ashford, M. (2012). The development and SAR of selective sigma-2 receptor ligands for the diagnosis of cancer. Doctoral thesis, University of Wollongong. pp. 16-22. View Source
